molecular formula C16H29Br2N3 B2487890 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole CAS No. 1240572-65-9

3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole

Cat. No.: B2487890
CAS No.: 1240572-65-9
M. Wt: 423.237
InChI Key: RAESOIVHVGTVAA-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole: is an organic compound belonging to the class of triazoles It is characterized by the presence of two bromine atoms at the 3 and 5 positions of the triazole ring, and a tetradecyl chain attached to the nitrogen atom at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole typically involves the bromination of 1-tetradecyl-1H-1,2,4-triazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated triazole derivative.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran or diethyl ether.

Major Products Formed:

    Substitution Reactions: Products include azido, thiocyanato, or alkoxy derivatives of the triazole.

    Oxidation Reactions: Products vary depending on the extent of oxidation, ranging from partially oxidized intermediates to fully oxidized triazole derivatives.

    Reduction Reactions: The major product is the hydrogenated triazole derivative.

Scientific Research Applications

3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the triazole ring play a crucial role in its reactivity and binding affinity to biological targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    3,5-Dibromo-1H-1,2,4-triazole: Lacks the tetradecyl chain, making it less hydrophobic and potentially less bioactive.

    1-Tetradecyl-1H-1,2,4-triazole: Lacks the bromine atoms, resulting in different reactivity and biological properties.

    3,5-Dichloro-1-tetradecyl-1H-1,2,4-triazole: Similar structure but with chlorine atoms instead of bromine, leading to different chemical and biological behaviors.

Uniqueness: 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole is unique due to the presence of both bromine atoms and the long tetradecyl chain. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, which can be advantageous in various applications.

Properties

IUPAC Name

3,5-dibromo-1-tetradecyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29Br2N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-16(18)19-15(17)20-21/h2-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAESOIVHVGTVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN1C(=NC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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